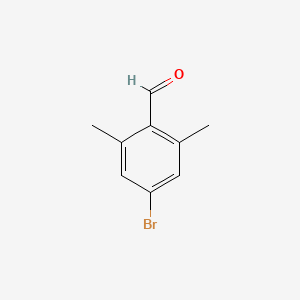

4-Bromo-2,6-dimethylbenzaldehyde

Description

The exact mass of the compound 4-Bromo-2,6-dimethylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2,6-dimethylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-dimethylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRPWJDOGGLZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452162 | |

| Record name | 4-BROMO-2,6-DIMETHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5769-33-5 | |

| Record name | 4-BROMO-2,6-DIMETHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-dimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 4-Bromo-2,6-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-dimethylbenzaldehyde, identified by CAS number 5769-33-5 , is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its unique structural arrangement, featuring a reactive aldehyde group sterically hindered by two ortho-methyl groups and a bromine atom at the para-position, offers a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, key chemical transformations, and applications, with a particular focus on its utility in medicinal chemistry and materials science. The protocols and mechanistic discussions herein are designed to provide researchers with both practical, actionable methodologies and the theoretical groundwork necessary for innovation.

Core Compound Identification and Properties

Precise identification is the cornerstone of reproducible research. 4-Bromo-2,6-dimethylbenzaldehyde is a solid, off-white compound whose identity is unequivocally confirmed by its CAS number and structural data.[1][2]

| Property | Value | Source |

| CAS Number | 5769-33-5 | [1][2] |

| Molecular Formula | C₉H₉BrO | [2] |

| Molecular Weight | 213.07 g/mol | [2][3] |

| IUPAC Name | 4-bromo-2,6-dimethylbenzaldehyde | [1][3] |

| SMILES | CC1=CC(=CC(=C1C=O)C)Br | [3] |

| InChIKey | JFRPWJDOGGLZFS-UHFFFAOYSA-N | [1][3] |

The physical properties of this aldehyde are critical for designing experimental conditions, particularly concerning solubility and reaction temperature. While comprehensive experimental data is dispersed, computed properties and data from suppliers provide a reliable baseline for laboratory work.

Synthesis Pathway: A Mechanistic Approach

The synthesis of 4-Bromo-2,6-dimethylbenzaldehyde is not a trivial undertaking due to the specific substitution pattern. A common and effective laboratory-scale synthesis involves the formylation of a pre-functionalized xylene derivative. The rationale for this multi-step approach is to install the substituents in a controlled, regioselective manner.

A plausible and documented synthetic route begins with 5-bromo-2-iodo-1,3-xylene.[4] This starting material strategically places the halogen atoms, setting the stage for a selective formylation reaction.

Protocol: Palladium-Catalyzed Formylation

This protocol describes the conversion of 5-bromo-2-iodo-1,3-xylene to the target aldehyde. The choice of a palladium catalyst is crucial; its ability to facilitate cross-coupling reactions is well-established, and in this context, it enables the introduction of the aldehyde group (or a precursor) at the more reactive iodo-position.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 5-bromo-2-iodo-1,3-xylene (1 equivalent).

-

Solvent Addition: Under a positive pressure of nitrogen, add anhydrous N,N-Dimethylformamide (DMF).[4] DMF is selected for its high boiling point and its ability to dissolve a wide range of organic and inorganic reagents.

-

Reagent Addition: Add a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The base is essential for neutralizing the acid generated during the catalytic cycle.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C for 12-24 hours.[4] The elevated temperature is necessary to overcome the activation energy of the catalytic steps.

-

Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This self-validating step ensures the reaction is proceeding as expected and prevents premature or unnecessarily long reaction times.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.[4] The aqueous wash removes the inorganic base and DMF.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield pure 4-bromo-2,6-dimethylbenzaldehyde.[4]

Caption: Pathway from the aldehyde to bioactive Schiff bases.

Scaffold for Cross-Coupling Reactions

The C-Br bond is a synthetic linchpin, enabling the formation of C-C, C-N, and C-O bonds through palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the "decoration" of the aromatic ring with diverse functional groups, a core strategy in structure-activity relationship (SAR) studies. A research team could, for example, replace the bromine with various aryl or heteroaryl groups to probe interactions with a biological target.

Spectroscopic Characterization

-

¹H NMR: The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The two aromatic protons will likely appear as singlets or a very narrowly coupled system due to their meta-relationship. The two methyl groups (-CH₃) will also be a sharp singlet, integrating to 6 protons, in the upfield region (δ 2.0-2.5 ppm).

-

¹³C NMR: The carbonyl carbon of the aldehyde is the most downfield signal (δ 190-195 ppm). The aromatic carbons will appear in the δ 120-145 ppm range, with the carbon attached to the bromine (C-Br) being more shielded than the others. The two equivalent methyl carbons will give a single signal in the upfield region (δ 15-25 ppm).

-

IR Spectroscopy: A strong, sharp absorption band between 1680-1710 cm⁻¹ will be indicative of the C=O stretch of the aromatic aldehyde. C-H stretches for the aromatic ring and methyl groups will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Safety and Handling

As a laboratory chemical, 4-Bromo-2,6-dimethylbenzaldehyde must be handled with appropriate care. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection/face protection. |

| Respiratory Irritation | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust. |

Source: [3] Always consult the full Material Safety Data Sheet (MSDS) before use. [3]Engineering controls, such as a chemical fume hood, should be used to minimize exposure. Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.

References

-

4-Bromo-2,6-dimethylbenzaldehyde Price from Supplier Brand ThermoFisher on Chemsrc.com . Chemsrc.com. [Link]

-

4-Bromo-2,6-dimethylbenzaldehyde | C9H9BrO | CID 11020222 . PubChem, National Library of Medicine. [Link]

Sources

- 1. 4-Bromo-2,6-dimethyl-benzaldehyde | 5769-33-5 [sigmaaldrich.com]

- 2. 4-Bromo-2,6-dimethyl-benzaldehyde | CymitQuimica [cymitquimica.com]

- 3. 4-Bromo-2,6-dimethylbenzaldehyde | C9H9BrO | CID 11020222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dimethyl-4-bromobenzaldehyde | 5769-33-5 [chemicalbook.com]

4-Bromo-2,6-dimethylbenzaldehyde molecular weight

An In-depth Technical Guide to 4-Bromo-2,6-dimethylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethylbenzaldehyde (CAS No. 5769-33-5), a key aromatic aldehyde intermediate in synthetic chemistry. We delve into its fundamental physicochemical properties, validated synthetic routes, rigorous analytical characterization, and significant applications, particularly in the realms of pharmaceutical research and materials science. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to effectively utilize this versatile chemical scaffold.

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as pivotal precursors for a vast array of complex molecules. Their utility stems from the reactivity of the aldehyde functional group, which readily participates in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The specific substitution pattern on the aromatic ring dictates the electronic and steric properties of the molecule, allowing for fine-tuned control over subsequent synthetic transformations.

4-Bromo-2,6-dimethylbenzaldehyde is a particularly valuable building block. The bromine atom at the para-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities. The ortho-methyl groups provide steric hindrance that can direct reactions to specific sites and influence the conformation of the final product, a critical consideration in rational drug design. This unique combination of features makes it an attractive starting material for constructing novel molecular architectures.

Physicochemical & Spectroscopic Profile

Accurate characterization of a starting material is the foundation of any successful synthetic campaign. The properties of 4-Bromo-2,6-dimethylbenzaldehyde are well-documented, ensuring reliability and reproducibility in experimental setups.

Core Properties

A summary of the key physicochemical properties is presented below. These values are critical for reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 213.07 g/mol | [][2][3][4] |

| Molecular Formula | C₉H₉BrO | [][2][4] |

| CAS Number | 5769-33-5 | [][3][5] |

| Appearance | Off-white to light brown solid | [4] |

| Boiling Point | 137-139 °C (at 12 Torr) | [4] |

| Density | ~1.4 g/cm³ | [4][6] |

| IUPAC Name | 4-bromo-2,6-dimethylbenzaldehyde | [][3] |

Spectroscopic Signature

The structural identity of 4-Bromo-2,6-dimethylbenzaldehyde is unequivocally confirmed through a combination of spectroscopic techniques. While raw spectra can be requested from commercial suppliers[7], the expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will exhibit characteristic signals for the aldehyde proton (singlet, ~10 ppm), the aromatic protons (singlet or narrow multiplet), and the two methyl groups (singlet, ~2.5 ppm). The integration of these signals will correspond to a 1:2:6 ratio.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the carbonyl carbon of the aldehyde (~190 ppm) and distinct signals for the substituted aromatic carbons and the methyl carbons.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be prominent around 1700 cm⁻¹. C-H stretches for the aromatic ring and alkyl groups will also be present.

-

MS (Mass Spectrometry): The mass spectrum will display a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z = 212 and 214, corresponding to the [M]⁺ and [M+2]⁺ ions for the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Synthesis and Purification: A Validated Protocol

The synthesis of 4-Bromo-2,6-dimethylbenzaldehyde can be achieved through various methods. A common and effective approach involves the formylation of a corresponding Grignard or organolithium reagent derived from a brominated xylene precursor. A generalized, reliable protocol is detailed below, based on established methodologies for analogous compounds[4][8].

Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of 4-Bromo-2,6-dimethylbenzaldehyde.

Step-by-Step Experimental Protocol

Materials:

-

5-Bromo-2-iodo-1,3-xylene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

-

Grignard Reagent Formation: Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and dropping funnel. Add a solution of 5-bromo-2-iodo-1,3-xylene in anhydrous THF dropwise to initiate the reaction. The selective formation of the Grignard reagent at the iodine position is favored.

-

Formylation: In a separate flask, cool a solution of anhydrous DMF in anhydrous THF to 0 °C. Slowly add the prepared Grignard reagent to the DMF solution, maintaining the low temperature. Causality Note: This exothermic reaction is kept cold to prevent side reactions and ensure selective formylation.

-

Reaction Quench: After stirring for several hours, slowly quench the reaction by adding an aqueous solution of HCl. This protonates the intermediate and hydrolyzes the iminium salt to the desired aldehyde.

-

Extraction and Workup: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by column chromatography on silica gel to yield pure 4-Bromo-2,6-dimethylbenzaldehyde[4].

Applications in Research and Drug Development

4-Bromo-2,6-dimethylbenzaldehyde is not merely a chemical curiosity; it is a potent tool for molecular innovation. Its structural motifs are found in various biologically active compounds. Related bromo-benzaldehyde structures are instrumental in synthesizing molecules with antimicrobial and anticancer properties, often via Schiff base intermediates[9].

Key Application Areas:

-

Scaffold for Medicinal Chemistry: The compound serves as an excellent starting point for exploring structure-activity relationships (SAR). The bromine can be replaced via cross-coupling to introduce a wide variety of substituents, while the aldehyde can be converted into amines, alcohols, or other functional groups.

-

Synthesis of Heterocycles: It is a precursor for complex heterocyclic systems. For example, similar hydroxy-substituted bromobenzaldehydes are used to construct benzofurans and coumarins, which are important classes of compounds in drug discovery and materials science[9][10].

-

Custom Synthesis: Researchers often require derivatives of this molecule not available off-the-shelf. Custom synthesis services can modify the aldehyde, replace the bromine, or alter other parts of the molecule to meet specific research needs.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. 4-Bromo-2,6-dimethylbenzaldehyde possesses specific hazards that must be managed appropriately.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation[3][11].

-

Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[11][12].

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[12][13]. Avoid contact with skin and eyes[14].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, under an inert atmosphere (nitrogen or argon) is recommended for long-term stability[4][13].

Always consult the full Material Safety Data Sheet (MSDS) before use[11][12][14].

Conclusion

4-Bromo-2,6-dimethylbenzaldehyde, with a molecular weight of 213.07 g/mol , is a high-value synthetic intermediate. Its strategic placement of a bromine atom and sterically influencing methyl groups makes it a versatile platform for building molecular complexity. This guide has provided the essential technical information—from its core properties and a validated synthetic protocol to its applications and safety considerations—to empower researchers to confidently and effectively incorporate this compound into their synthetic programs.

References

-

Chemsrc.com. (2023). 4-Bromo-2,6-dimethylbenzaldehyde Price from Supplier Brand ThermoFisher. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2,6-dimethylbenzaldehyde. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 4-bromo benzaldehyde 97%. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). 4-Bromo-2,6-dimethylbenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

Sinfoo. (n.d.). Custom Synthesis of 4-Bromo-2-nitrobenzaldehyde Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

Sources

- 2. 4-Bromo-2,6-dimethyl-benzaldehyde | CymitQuimica [cymitquimica.com]

- 3. 4-Bromo-2,6-dimethylbenzaldehyde | C9H9BrO | CID 11020222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dimethyl-4-bromobenzaldehyde | 5769-33-5 [chemicalbook.com]

- 5. 4-Bromo-2,6-dimethylbenzaldehyde | CAS 5769-33-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 4-Bromo-2,6-dimethylbenzaldehyde Price from Supplier Brand ThermoFisher on Chemsrc.com [chemsrc.com]

- 7. 5769-33-5|4-Bromo-2,6-dimethylbenzaldehyde|BLD Pharm [bldpharm.com]

- 8. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

4-Bromo-2,6-dimethylbenzaldehyde chemical properties

An In-depth Technical Guide to 4-Bromo-2,6-dimethylbenzaldehyde: Properties, Synthesis, and Applications

Abstract

4-Bromo-2,6-dimethylbenzaldehyde (CAS No. 5769-33-5) is a substituted aromatic aldehyde that serves as a valuable and versatile building block in modern organic synthesis.[1] Its sterically hindered yet reactive aldehyde functionality, combined with the presence of a bromine atom amenable to cross-coupling reactions, makes it a strategic intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed protocols for its synthesis and subsequent reactions, and essential safety information for laboratory professionals. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Core Chemical and Physical Properties

4-Bromo-2,6-dimethylbenzaldehyde is a solid at room temperature, typically appearing as an off-white to light brown crystalline powder.[2] Its core structure consists of a benzene ring substituted with an aldehyde group, a bromine atom at the para position, and two methyl groups ortho to the aldehyde, which provide significant steric hindrance. This steric shielding influences the reactivity of the adjacent aldehyde group, a key consideration in reaction design.

Key physicochemical properties are summarized in the table below. It is important to note that while some data is derived from experimental sources, other values are predicted and should be used as a guide.

| Property | Value | Source |

| CAS Number | 5769-33-5 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| IUPAC Name | 4-bromo-2,6-dimethylbenzaldehyde | |

| Appearance | Off-white to light brown solid | [2] |

| Boiling Point | 137-139 °C (at 12 Torr) | [2] |

| Density | 1.422 g/cm³ (Predicted) | [2] |

| Solubility | While specific data is unavailable, by analogy to similar compounds like 4-bromobenzaldehyde, it is expected to be sparingly soluble in water but soluble in common organic solvents such as ethanol, ether, acetone, and chloroform.[3][4] | - |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C.[2] | - |

Spectroscopic Profile

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the aldehyde proton (-CHO) at approximately δ 10.0-10.5 ppm. The steric hindrance from the ortho-methyl groups may cause a slight shift compared to unhindered benzaldehydes.

-

A singlet for the two equivalent aromatic protons on the benzene ring, likely in the δ 7.0-7.8 ppm region.

-

A singlet for the six equivalent protons of the two methyl groups (-CH₃), expected to appear more upfield, around δ 2.3-2.6 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display the following characteristic signals:

-

The aldehyde carbonyl carbon (C=O) at a downfield shift of δ 190-195 ppm.

-

Four distinct signals for the aromatic carbons, with the carbon bearing the bromine atom (C-Br) and the ipso-carbons attached to the methyl and aldehyde groups having characteristic shifts.

-

A signal for the methyl carbons around δ 20-25 ppm.

-

2.2 Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key absorption bands expected for 4-Bromo-2,6-dimethylbenzaldehyde include:

-

~2850 and ~2750 cm⁻¹: C-H stretch of the aldehyde group (Fermi doublet).

-

1680-1710 cm⁻¹: A strong C=O stretching vibration for the aromatic aldehyde. The exact position is influenced by conjugation and substitution.

-

1550-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1200 cm⁻¹: C-H in-plane bending.

-

~850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.

-

500-600 cm⁻¹: C-Br stretching vibration.

Synthesis of 4-Bromo-2,6-dimethylbenzaldehyde

A common and effective route for the preparation of 4-Bromo-2,6-dimethylbenzaldehyde involves the formylation of a pre-functionalized xylene derivative. The following protocol is based on established synthetic transformations.[2]

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of 4-Bromo-2,6-dimethylbenzaldehyde.

Experimental Protocol: Synthesis

Objective: To synthesize 4-Bromo-2,6-dimethylbenzaldehyde from 5-bromo-2-iodo-1,3-xylene.

Materials:

-

5-Bromo-2-iodo-1,3-xylene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

A suitable base (e.g., K₂CO₃ or Et₃N)

-

Formylating agent (Implicit in the transformation, often a source like CO/H₂ or other formyl equivalent is needed in palladium-catalyzed formylations)

-

Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 5-bromo-2-iodo-1,3-xylene in anhydrous DMF.

-

Causality: Anhydrous and inert conditions are critical to prevent the deactivation of the palladium catalyst and unwanted side reactions. DMF is an excellent polar aprotic solvent for this type of organometallic reaction.

-

-

Catalyst Addition: To the stirred solution, add the palladium catalyst and the base.

-

Causality: The palladium catalyst is essential for facilitating the oxidative addition and subsequent steps of the catalytic cycle. The base is required to neutralize any acid generated during the reaction and to facilitate the reductive elimination step.

-

-

Reaction: Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic layers.

-

Causality: The product is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts and DMF will largely remain in the aqueous phase.

-

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-Bromo-2,6-dimethylbenzaldehyde.[2]

Chemical Reactivity and Synthetic Applications

The utility of 4-Bromo-2,6-dimethylbenzaldehyde stems from the reactivity of its two primary functional handles: the aldehyde and the aryl bromide.

-

Aldehyde Reactions: The aldehyde group can undergo a wide range of classical transformations, including:

-

Oxidation to the corresponding 4-bromo-2,6-dimethylbenzoic acid.

-

Reduction to 4-bromo-2,6-dimethylbenzyl alcohol.

-

Reductive Amination to form various secondary and tertiary amines.

-

Wittig Reaction to form styrenyl derivatives, creating a new carbon-carbon double bond.

-

Condensation Reactions, such as Schiff base formation with primary amines.

-

-

Aryl Bromide Reactions: The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at the 4-position of the ring.

Diagram: Representative Wittig Reaction

Caption: Mechanism of the Wittig reaction with 4-Bromo-2,6-dimethylbenzaldehyde.

Experimental Protocol: Wittig Reaction

Objective: To synthesize a substituted styrene from 4-Bromo-2,6-dimethylbenzaldehyde via the Wittig reaction.

Materials:

-

Methyltriphenylphosphonium bromide (or other appropriate phosphonium salt)

-

Strong base (e.g., n-Butyllithium or NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

4-Bromo-2,6-dimethylbenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Ylide Formation (Self-Validating Step): In a flame-dried flask under nitrogen, suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0°C in an ice bath.

-

Slowly add the strong base (e.g., n-BuLi) dropwise. The formation of the ylide is typically indicated by a distinct color change (e.g., to deep yellow or orange). Stir for 1 hour at this temperature.

-

Trustworthiness: The color change provides an immediate visual confirmation that the ylide has formed, validating this critical step before proceeding.

-

-

Aldehyde Addition: Dissolve 4-Bromo-2,6-dimethylbenzaldehyde in a minimal amount of anhydrous THF and add it slowly to the ylide solution at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC to confirm the consumption of the aldehyde.

-

Quenching and Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by column chromatography to isolate the desired alkene.

Safety and Handling

4-Bromo-2,6-dimethylbenzaldehyde is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated area.

Conclusion

4-Bromo-2,6-dimethylbenzaldehyde is a highly functionalized building block with significant potential in synthetic chemistry. The steric hindrance provided by the ortho-methyl groups offers a unique reactivity profile for the aldehyde, while the para-bromo substituent opens avenues for extensive derivatization through cross-coupling chemistry. By understanding its fundamental properties, synthetic routes, and reactivity, researchers can effectively incorporate this versatile intermediate into the design and synthesis of novel pharmaceuticals, agrochemicals, and materials.

References

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from RSC Publishing. [Link]

-

AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved December 31, 2025, from [Link]

-

ChemRxiv. (2023). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. Retrieved from ChemRxiv. [Link]

-

Supporting Information. (n.d.). Wiley-VCH. Retrieved December 31, 2025, from [Link]

-

NIST. Benzaldehyde, 4-bromo-. NIST Chemistry WebBook. Retrieved December 31, 2025, from [Link]

-

Pacific Biochem Private Limited. 4-Bromo Benzaldehyde. Retrieved December 31, 2025, from [Link]

-

PubChem. 4-Bromobenzaldehyde | C7H5BrO | CID 70741. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

Sources

The Strategic Utility of 4-Bromo-2,6-dimethylbenzaldehyde in Synthetic Chemistry: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2,6-dimethylbenzaldehyde, a seemingly unassuming aromatic aldehyde, emerges as a highly valuable and versatile intermediate. Its unique substitution pattern—a reactive aldehyde functionality flanked by two sterically imposing methyl groups and a para-bromine atom—offers a confluence of electronic and steric properties that skilled chemists can exploit for precise molecular engineering.

This guide provides an in-depth technical overview of 4-Bromo-2,6-dimethylbenzaldehyde, from its fundamental properties and synthesis to its nuanced applications in modern chemical synthesis. We will explore the causality behind its reactivity and provide field-proven insights and protocols for its use, establishing a foundation for its effective incorporation into research and development pipelines.

Core Identifiers and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The canonical SMILES (Simplified Molecular-Input Line-Entry System) code for 4-Bromo-2,6-dimethylbenzaldehyde provides a machine-readable representation of its two-dimensional structure.

Canonical SMILES: CC1=CC(Br)=CC(C)=C1C=O[1][2][3]

This code encapsulates the core structure: a benzene ring substituted with a bromo group, two methyl groups, and a formyl (aldehyde) group.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2,6-dimethylbenzaldehyde | [3] |

| CAS Number | 5769-33-5 | [1][3] |

| Molecular Formula | C₉H₉BrO | [1][3] |

| Molecular Weight | 213.07 g/mol | [3] |

| Appearance | Off-white to light brown solid | |

| Melting Point | 58-60 °C (for 4-bromobenzaldehyde) | [4] |

| Boiling Point | 137-139 °C at 12 Torr |

Note: Some physical properties are referenced from closely related analogs where direct data for the title compound is not available in the cited literature.

Synthesis of 4-Bromo-2,6-dimethylbenzaldehyde: A Practical Protocol

The synthesis of substituted benzaldehydes often requires careful control of regioselectivity and functional group tolerance. While several general methods exist, a robust and scalable approach for 4-Bromo-2,6-dimethylbenzaldehyde involves the formylation of a Grignard reagent derived from the corresponding aryl bromide. This method is advantageous as it builds the aldehyde functionality directly onto the pre-functionalized aromatic ring.

The logical precursor for this synthesis is 5-bromo-2-iodo-1,3-xylene. The significant difference in reactivity between the aryl iodide and aryl bromide under standard Grignard formation conditions allows for selective metal-halogen exchange at the more labile carbon-iodine bond.

Experimental Protocol: Grignard Formylation

This protocol is adapted from established methodologies for the synthesis of aromatic aldehydes via Grignard reagents.[5][6][7]

Materials:

-

5-Bromo-2-iodo-1,3-xylene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Iodine (crystal, for initiation)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 5-bromo-2-iodo-1,3-xylene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the aryl halide solution to the magnesium turnings and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

-

Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Formylation:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add anhydrous N,N-Dimethylformamide (DMF) (1.5 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. A thick precipitate will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude aldehyde by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 4-Bromo-2,6-dimethylbenzaldehyde as a solid.

-

Causality and Self-Validation:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture; maintaining an inert atmosphere is critical for success.

-

Anhydrous Solvents: The use of anhydrous THF and DMF is mandatory to prevent quenching of the Grignard reagent.

-

Selective Metal-Halogen Exchange: The C-I bond is weaker than the C-Br bond, allowing for the selective formation of the Grignard reagent at the former position, preserving the bromo-substituent for subsequent reactions.

-

Controlled Addition: Slow, controlled addition of DMF at low temperatures prevents side reactions, such as the addition of a second equivalent of the Grignard reagent to the initially formed tetrahedral intermediate.

-

Acidic Workup: The acidic quench hydrolyzes the intermediate magnesium alkoxide to liberate the aldehyde.

Caption: Workflow for the synthesis of 4-Bromo-2,6-dimethylbenzaldehyde.

Spectroscopic Characterization

Unambiguous structural confirmation is critical. The following data, compiled from literature and predictive models for closely related structures, serves as a reference for the characterization of 4-Bromo-2,6-dimethylbenzaldehyde.[8][9]

| Technique | Expected Observations |

| ¹H NMR | ~10.2 ppm (s, 1H): Aldehyde proton (-CHO).~7.2 ppm (s, 2H): Aromatic protons (Ar-H).~2.5 ppm (s, 6H): Methyl protons (-CH₃).(Predicted for a similar chloro-analog) |

| ¹³C NMR | ~192 ppm: Aldehyde carbon (C=O).~140 ppm: Aromatic carbon attached to Bromine (C-Br).~138 ppm: Aromatic carbons attached to methyl groups (C-CH₃).~130 ppm: Aromatic CH carbons.~20 ppm: Methyl carbons (-CH₃).(Predicted) |

| IR (KBr Pellet) | ~2820, ~2730 cm⁻¹: Characteristic C-H aldehyde stretches (Fermi doublet).~1700 cm⁻¹: Strong C=O aldehyde stretch.~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.~820 cm⁻¹: C-Br stretch.(Based on 4-bromobenzaldehyde)[8] |

| Mass Spec. (EI) | m/z ~212/214: Molecular ion peak (M⁺) showing a characteristic ~1:1 isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes.m/z ~211/213: (M-H)⁺ fragment.m/z ~183/185: (M-CHO)⁺ fragment. |

Applications in Medicinal Chemistry and Organic Synthesis

The true value of 4-Bromo-2,6-dimethylbenzaldehyde lies in its utility as a versatile building block. The aldehyde provides a handle for forming C=N bonds (imines) and C=C bonds (alkenes), while the bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions. The ortho-methyl groups provide significant steric hindrance around the aldehyde, which can influence reaction kinetics and selectivity, a feature that can be strategically exploited.

Synthesis of Schiff Bases

The condensation of the aldehyde with primary amines to form Schiff bases (imines) is a fundamental transformation. These products are not only stable compounds in their own right but are also key intermediates for the synthesis of more complex heterocyclic systems and can serve as ligands in coordination chemistry.[10][11]

Insights: The steric hindrance from the two ortho-methyl groups can slow the rate of imine formation compared to unhindered aldehydes like 4-bromobenzaldehyde. This may necessitate slightly harsher conditions, such as higher temperatures or the use of a Dean-Stark trap to remove water and drive the equilibrium towards the product.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a versatile functional group for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a C-C bond between the aromatic ring and a wide variety of aryl or vinyl boronic acids, providing access to a diverse library of biaryl compounds.[11] These structures are prevalent in pharmaceuticals and advanced materials.

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylbenzaldehyde

Materials:

-

4-Bromo-2,6-dimethylbenzaldehyde (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water or Toluene/ethanol/water)

Procedure:

-

To a reaction vessel, add 4-Bromo-2,6-dimethylbenzaldehyde, the arylboronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (Argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-16 hours).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to yield the desired biaryl product.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Disposal

As a professional scientist, adherence to strict safety protocols is non-negotiable. 4-Bromo-2,6-dimethylbenzaldehyde, like many aromatic aldehydes, requires careful handling.

Hazard Identification:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile).[1][2]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and strong bases.[2][12][13]

Disposal:

-

Waste material must be disposed of in accordance with local, state, and federal regulations.[14]

-

It is recommended to use a licensed professional waste disposal service.[1] Do not dispose of down the drain.[1][14] Contaminated packaging should be treated as the chemical itself.[1]

Conclusion

4-Bromo-2,6-dimethylbenzaldehyde is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its defined structure, accessible through reliable synthetic routes, offers multiple avenues for chemical modification. The interplay between the reactive aldehyde, the versatile bromine handle, and the sterically directing methyl groups provides a platform for creating diverse and complex molecules. For researchers in drug discovery and materials science, a comprehensive understanding of this compound's properties, synthesis, and reactivity is essential for unlocking its full potential in the development of novel chemical entities.

References

-

Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 4-bromo benzaldehyde 97%. Available at: [Link]

-

Kotowicz, S., Korzec, M., Pająk, A. K., & Schab-Balcerzak, E. (2021). New Acceptor–Donor–Acceptor Systems Based on Bis-(Imino-1,8-Naphthalimide). Materials, 14(11), 2801. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2,6-dimethylbenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

AD Pharmachen. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Available at: [Link]

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. 4-Bromo-2,6-dimethylbenzaldehyde | C9H9BrO | CID 11020222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 6. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Benzaldehyde, 4-bromo- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Utility of a Sterically Hindered Aryl Bromide

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,6-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-2,6-dimethylbenzaldehyde (CAS No. 5769-33-5) is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis.[1][2] Its structure is characterized by an aldehyde functional group and a bromine atom, both of which are sites of versatile chemical reactivity. Critically, the presence of two methyl groups ortho to the aldehyde imposes significant steric hindrance, which can be exploited to direct reaction pathways and modulate the properties of resulting molecules. This unique substitution pattern makes it a key building block in the development of complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and materials.

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 4-Bromo-2,6-dimethylbenzaldehyde, supported by field-proven experimental protocols and safety directives to empower researchers in its effective application.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are the bedrock of its application in research and development, dictating choices in reaction setup, solvent systems, and purification strategies. The key identifiers and properties of 4-Bromo-2,6-dimethylbenzaldehyde are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5769-33-5 | [1][3] |

| Molecular Formula | C₉H₉BrO | [1][4] |

| Molecular Weight | 213.07 g/mol | [1][4] |

| IUPAC Name | 4-bromo-2,6-dimethylbenzaldehyde | [1][5] |

| Appearance | Off-white to light brown solid | [4] |

| Boiling Point | 137-139 °C (at 12 Torr)284.1 °C (at 760 mmHg) | [4] |

| Density | ~1.42 g/cm³ (Predicted) | [4] |

| Flash Point | 88.9 ± 11.3 °C | |

| Melting Point | Not consistently reported in literature. |

Solubility Profile: A Qualitative and Methodological Overview

Understanding the solubility of a reagent is critical for designing homogeneous reaction mixtures and effective purification protocols. While extensive quantitative solubility data for 4-Bromo-2,6-dimethylbenzaldehyde is not widely published, its structural features—a largely nonpolar aromatic core with a moderately polar aldehyde group—allow for a high-confidence prediction of its solubility profile.

Predicted Solubility:

-

High Solubility: Expected in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF).

-

Moderate Solubility: Expected in alcohols like ethanol and methanol.

-

Low/Insoluble: Expected to be sparingly soluble or insoluble in water and nonpolar aliphatic hydrocarbons like hexane.[6][7]

Experimental Protocol for Solubility Determination

To establish quantitative solubility, a robust and systematic protocol is required. The following equilibrium solubility method provides a reliable framework for determining the solubility of a compound in various solvents.[8]

Objective: To determine the equilibrium solubility of 4-Bromo-2,6-dimethylbenzaldehyde in a chosen organic solvent at a specified temperature.

Materials:

-

4-Bromo-2,6-dimethylbenzaldehyde

-

Selected organic solvents (HPLC grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid 4-Bromo-2,6-dimethylbenzaldehyde to a series of vials to ensure that equilibrium with the solid phase can be achieved.[8]

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Sample Collection: Once equilibrium is established, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.[8]

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step must be performed quickly to remove undissolved solids without causing temperature fluctuations.

-

Analysis: Dilute the filtered sample with a known volume of the solvent. Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Spectroscopic & Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in scientific research. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for the characterization of 4-Bromo-2,6-dimethylbenzaldehyde.

Workflow for Spectroscopic Analysis

Sources

- 1. 4-Bromo-2,6-dimethylbenzaldehyde | C9H9BrO | CID 11020222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2,6-dimethylbenzaldehyde | CAS 5769-33-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 4-Bromo-2,6-dimethyl-benzaldehyde | CymitQuimica [cymitquimica.com]

- 4. 2,6-Dimethyl-4-bromobenzaldehyde | 5769-33-5 [chemicalbook.com]

- 5. 4-Bromo-2,6-dimethyl-benzaldehyde | 5769-33-5 [sigmaaldrich.com]

- 6. adpharmachem.com [adpharmachem.com]

- 7. pacificbiochem.com [pacificbiochem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-2,6-dimethylbenzaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-bromo-2,6-dimethylbenzaldehyde, a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and detailed experimental protocols for precise solubility determination.

Introduction to 4-Bromo-2,6-dimethylbenzaldehyde: A Molecule of Interest

4-Bromo-2,6-dimethylbenzaldehyde is a substituted aromatic aldehyde with significant utility in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Its chemical structure, featuring a polar aldehyde group and a largely nonpolar substituted benzene ring, dictates its physicochemical properties, most notably its solubility in different solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products.

Core Physicochemical Properties

A foundational understanding of the physical and chemical properties of 4-bromo-2,6-dimethylbenzaldehyde is essential for predicting its solubility behavior.

| Property | Value | Reference(s) |

| CAS Number | 5769-33-5 | [1][2] |

| Molecular Formula | C₉H₉BrO | [1][3] |

| Molecular Weight | 213.07 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Boiling Point | 284.1 ± 28.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. This principle is governed by the intermolecular forces between the solute and solvent molecules. For 4-bromo-2,6-dimethylbenzaldehyde, the key structural features influencing its solubility are:

-

The Polar Aldehyde Group (-CHO): The carbonyl group introduces polarity, allowing for dipole-dipole interactions.

-

The Brominated Benzene Ring: The benzene ring is nonpolar and contributes to van der Waals forces. The bromine atom adds to the molecular weight and has a modest influence on polarity.

-

The Two Methyl Groups (-CH₃): These nonpolar groups increase the steric hindrance around the aldehyde and contribute to the overall nonpolar character of the molecule.

The interplay of these factors suggests that 4-bromo-2,6-dimethylbenzaldehyde will be most soluble in solvents that can effectively interact with both its polar and nonpolar regions.

Solvent Classification and Expected Solubility

A systematic approach to predicting solubility involves classifying solvents based on their polarity and hydrogen bonding capabilities.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and have a polar nature. While the aldehyde group of 4-bromo-2,6-dimethylbenzaldehyde can act as a hydrogen bond acceptor, the overall nonpolar character of the molecule may limit high solubility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents are polar but do not have hydrogen bond-donating capabilities. They are generally good solvents for compounds with polar functional groups. It is anticipated that 4-bromo-2,6-dimethylbenzaldehyde will exhibit good solubility in these solvents due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., toluene, hexane): These solvents primarily interact through van der Waals forces. The large nonpolar surface area of 4-bromo-2,6-dimethylbenzaldehyde suggests that it will be soluble in nonpolar aromatic solvents like toluene. Its solubility in aliphatic nonpolar solvents like hexane may be more limited.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Moderately Soluble | The polar aldehyde group interacts with the alcohol, but the nonpolar ring limits high solubility. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, with a slight increase in solubility due to the larger alkyl chain of the solvent. |

| Acetone | Polar Aprotic | Soluble | Favorable dipole-dipole interactions between the carbonyl groups of the solute and solvent. |

| Ethyl Acetate | Polar Aprotic | Soluble | Good balance of polarity to interact with the aldehyde group and nonpolar character to solvate the aromatic ring. |

| Dichloromethane | Polar Aprotic | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds. |

| Toluene | Nonpolar Aromatic | Soluble | "Like dissolves like" principle applies due to the aromatic nature of both the solute and solvent. |

| Hexane | Nonpolar Aliphatic | Sparingly Soluble | The significant difference in polarity between the solute and solvent limits solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A powerful solvent known for its ability to dissolve a broad spectrum of organic molecules. |

| Water | Polar Protic | Insoluble | The large nonpolar region of the molecule dominates, leading to poor solubility in water. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.[5]

Objective

To determine the equilibrium solubility of 4-bromo-2,6-dimethylbenzaldehyde in a selected organic solvent at a specified temperature.

Materials and Equipment

-

4-Bromo-2,6-dimethylbenzaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: A typical experimental workflow for the determination of solubility using the shake-flask method.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-bromo-2,6-dimethylbenzaldehyde to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the vials to remain in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step should be performed quickly to minimize any temperature changes that could affect the solubility.

-

-

Analysis (HPLC Method):

-

Prepare a series of standard solutions of 4-bromo-2,6-dimethylbenzaldehyde of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Accurately dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

Determine the concentration of 4-bromo-2,6-dimethylbenzaldehyde in the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor used during sample preparation. The result is the solubility of 4-bromo-2,6-dimethylbenzaldehyde in the specific solvent at the experimental temperature.

-

Practical Implications and Applications

A comprehensive understanding of the solubility of 4-bromo-2,6-dimethylbenzaldehyde is critical for its effective use in various applications:

-

Reaction Chemistry: The choice of solvent is crucial for ensuring that reactants are in the same phase, which is necessary for a chemical reaction to occur.

-

Crystallization and Purification: Solubility data is essential for selecting an appropriate solvent or solvent system for the purification of 4-bromo-2,6-dimethylbenzaldehyde by crystallization. An ideal solvent will dissolve the compound at an elevated temperature but have limited solubility at lower temperatures.

-

Formulation Development: In the pharmaceutical and agrochemical industries, solubility is a key factor in the development of formulations with the desired bioavailability and stability.

Conclusion

While specific quantitative solubility data for 4-bromo-2,6-dimethylbenzaldehyde is not extensively reported in the public domain, a strong predictive understanding of its solubility can be derived from its chemical structure and the principles of intermolecular forces. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. This knowledge is indispensable for the effective application of this versatile building block in research and development.

References

-

AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]

-

Chemsrc.com. (2023, February 20). 4-Bromo-2,6-dimethylbenzaldehyde Price from Supplier Brand ThermoFisher. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2,6-dimethylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Quora. (2017, June 24). How to determine the solubility of organic compounds. Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

-

ChemRxiv. (n.d.). BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temperatures. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). 4-Bromo-2,6-dimethylbenzaldehyde | CAS 5769-33-5. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Pacific Biochem Private Limited. (n.d.). 4-Bromo Benzaldehyde. Retrieved from [Link]

Sources

- 1. 4-Bromo-2,6-dimethylbenzaldehyde | C9H9BrO | CID 11020222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2,6-dimethylbenzaldehyde | CAS 5769-33-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 4-Bromo-2,6-dimethylbenzaldehyde Price from Supplier Brand ThermoFisher on Chemsrc.com [chemsrc.com]

- 4. pacificbiochem.com [pacificbiochem.com]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-dimethylbenzaldehyde, with a Focus on its Boiling Point

This guide provides a comprehensive overview of 4-bromo-2,6-dimethylbenzaldehyde, a key intermediate in the synthesis of various organic compounds. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document will delve into the compound's core physicochemical properties, with a particular emphasis on its boiling point, and will provide detailed experimental protocols for its synthesis, purification, and characterization.

Introduction

4-Bromo-2,6-dimethylbenzaldehyde, with the CAS number 5769-33-5, is a substituted aromatic aldehyde.[1] Its structure, featuring a bromine atom and two methyl groups on the benzene ring, imparts specific reactivity and physical properties that are of interest in organic synthesis. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, making this compound a valuable building block in the creation of more complex molecules.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The key properties of 4-bromo-2,6-dimethylbenzaldehyde are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | [2][] |

| Molecular Weight | 213.07 g/mol | [1][2][] |

| Appearance | Off-white to light brown solid | |

| Boiling Point | 137-139 °C at 12 Torr | |

| 284.1 ± 28.0 °C at 760 mmHg | ||

| Density | 1.422 ± 0.06 g/cm³ (Predicted) | |

| IUPAC Name | 4-bromo-2,6-dimethylbenzaldehyde | [1] |

| SMILES | CC1=CC(=CC(=C1C=O)C)Br | [1][2] |

| InChI Key | JFRPWJDOGGLZFS-UHFFFAOYSA-N | [2] |

The significant difference in the reported boiling points underscores the critical role of pressure in this physical property. The lower boiling point at reduced pressure (vacuum) is a common phenomenon that is exploited in the purification of high-boiling point compounds to prevent thermal decomposition.[4]

Synthesis of 4-Bromo-2,6-dimethylbenzaldehyde

Proposed Synthetic Pathway

Sources

Introduction: The Molecular Blueprint of 4-Bromo-2,6-dimethylbenzaldehyde

An In-Depth Technical Guide to the Spectroscopic Profile of 4-Bromo-2,6-dimethylbenzaldehyde

4-Bromo-2,6-dimethylbenzaldehyde (CAS No: 5769-33-5, Molecular Formula: C₉H₉BrO) is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis.[1][2] Its utility in the development of novel pharmaceutical compounds and complex organic materials necessitates a robust and unambiguous method for its structural characterization and quality control. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, and a thorough understanding of its spectral data is paramount for researchers, scientists, and drug development professionals.

This guide provides a comprehensive exploration of the spectroscopic signature of 4-Bromo-2,6-dimethylbenzaldehyde. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Moving beyond a mere presentation of data, this document explains the causality behind the observed spectral features, grounded in the fundamental principles of chemical structure and substituent effects. The protocols described herein are designed as self-validating systems, ensuring that practitioners can confidently acquire and interpret data of the highest integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

For 4-Bromo-2,6-dimethylbenzaldehyde, the symmetry of the molecule is a key determinant of its NMR spectra. The two methyl groups at the C2 and C6 positions render the two aromatic protons chemically equivalent, simplifying the aromatic region of the spectrum significantly.

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines a standard procedure for acquiring high-resolution NMR spectra for a small organic molecule like 4-Bromo-2,6-dimethylbenzaldehyde.[4]

1. Sample Preparation:

- Accurately weigh 5-10 mg of the solid 4-Bromo-2,6-dimethylbenzaldehyde.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), within a clean 5 mm NMR tube.[5] CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and for its single deuterium signal which is used for locking the spectrometer's magnetic field.

- Add a trace amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

2. Spectrometer Setup & Calibration:

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer on the deuterium signal of the solvent (for CDCl₃, δ ≈ 7.26 ppm). This step is crucial for maintaining a stable magnetic field during acquisition.[3]

- Shim the magnetic field to optimize its homogeneity across the sample. Proper shimming is essential for achieving sharp, symmetrical peaks and high resolution.

3. Data Acquisition:

- For ¹H NMR: Set appropriate acquisition parameters, including a 30°-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 2-5 seconds, and typically 16 scans to ensure a good signal-to-noise ratio.[3]

- For ¹³C NMR: Utilize a broader spectral width and a higher number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio. Proton decoupling is typically employed to simplify the spectrum to singlets for each unique carbon.

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

- Perform phase correction and baseline correction to ensure accurate peak representation and integration.

- Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

¹H NMR Data & Interpretation

The ¹H NMR spectrum is defined by three key parameters: chemical shift (δ), integration, and multiplicity.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Bromo-2,6-dimethylbenzaldehyde in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.4 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the electronegative oxygen of the carbonyl group, resulting in a characteristic downfield chemical shift.[6] It has no adjacent protons, hence it appears as a singlet. |

| ~7.4 | Singlet (s) | 2H | Aromatic (Ar-H) | Due to the molecule's symmetry, the two protons at the C3 and C5 positions are chemically equivalent. They have no adjacent protons to couple with, resulting in a single peak. The electron-withdrawing nature of the bromine and aldehyde groups deshields these protons. |

| ~2.6 | Singlet (s) | 6H | Methyl (-CH₃) | The six protons of the two methyl groups at C2 and C6 are chemically equivalent due to symmetry. They are attached to the aromatic ring and show a typical chemical shift for benzylic protons. They appear as a singlet as there are no adjacent protons. |

¹³C NMR Data & Interpretation

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Bromo-2,6-dimethylbenzaldehyde in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | C=O | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature for this functional group.[4] |

| ~140 | C-CH₃ | The two equivalent aromatic carbons (C2, C6) bonded to the methyl groups. |

| ~136 | C-CHO | The aromatic carbon (C1) bonded to the aldehyde group. |

| ~134 | Ar-C-H | The two equivalent aromatic carbons (C3, C5) bonded to hydrogen. |

| ~128 | C-Br | The aromatic carbon (C4) bonded to the bromine atom. Its chemical shift is influenced by the inductive effect of the halogen. |

| ~21 | -CH₃ | The two equivalent methyl carbons. These aliphatic carbons are shielded compared to the aromatic carbons and appear upfield. |

Visualization: NMR Structural Assignments

The following diagram illustrates the relationship between the molecular structure and the assignments in the NMR spectra.

Caption: Structural assignments for ¹H and ¹³C NMR of 4-Bromo-2,6-dimethylbenzaldehyde.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an exceptionally reliable method for identifying the presence of specific functional groups.[7]

Experimental Protocol: Fourier-Transform Infrared (FT-IR)

A standard method for solid samples is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.

1. Instrument & Sample Preparation:

- Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

- Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid 4-Bromo-2,6-dimethylbenzaldehyde powder directly onto the ATR crystal.

- Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

2. Data Acquisition:

- Record a background spectrum of the empty, clean ATR crystal. This is a critical step to subtract any absorbance from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[8]

- Record the sample spectrum. Data is typically collected over the mid-infrared range of 4000–600 cm⁻¹.[5]